BenchChemオンラインストアへようこそ!

1-(2-(Dimethylamino)ethyl)azetidin-3-ol

Medicinal Chemistry Drug Design Physicochemical Properties

This bifunctional azetidine building block features a tertiary amine at N1 and a free hydroxyl at C3, delivering two orthogonal reactive handles with the conformational rigidity of a four-membered ring. Compared to primary amine analogs (pKa ~10.5), the tertiary amine (pKa ~9.5) offers distinct protonation behavior advantageous for CNS drug design, asymmetric catalysis, and heterobifunctional linker construction. With a LogP of -0.99 and TPSA of ~32 Ų, it occupies an optimal property space for blood-brain barrier penetration. Unlike C3-substituted regioisomers that lack a free hydroxyl, this N1-substituted scaffold enables sequential functionalization while maintaining commercial availability at ≥98% purity. Procure this building block early in lead optimization to avoid costly route-switching later.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13347646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)ethyl)azetidin-3-ol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN(C)CCN1CC(C1)O
InChIInChI=1S/C7H16N2O/c1-8(2)3-4-9-5-7(10)6-9/h7,10H,3-6H2,1-2H3
InChIKeyCRSMSQFFYOBEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Dimethylamino)ethyl)azetidin-3-ol: What Is It and Why Does It Matter for R&D Procurement?


1-(2-(Dimethylamino)ethyl)azetidin-3-ol (CAS 1339550-08-1) is a bifunctional azetidine building block featuring a tertiary amine on an ethyl linker at the N1 position and a free hydroxyl at the C3 position [1]. With molecular formula C7H16N2O and molecular weight 144.21 g/mol, it offers two orthogonal reactive handles—a nucleophilic tertiary amine and an alcohol for further derivatization—while maintaining the conformational rigidity characteristic of the four-membered azetidine ring . This substitution pattern distinguishes it from common alternatives such as the primary amine analog 1-(2-aminoethyl)azetidin-3-ol (CAS 1260773-28-1) , the C3-substituted regioisomer 3-[2-(dimethylamino)ethyl]azetidin-3-ol (CAS 1783347-84-1) [2], and the C3-(dimethylaminomethyl) analog (CAS 2639445-92-2) [3]. As a specialty research intermediate, it serves as a versatile precursor for constructing pharmacophores and functional materials, with availability from multiple commercial suppliers supporting reliable sourcing .

Why a 'Close Enough' Azetidine Building Block Can't Replace 1-(2-(Dimethylamino)ethyl)azetidin-3-ol


Azetidine building blocks are not interchangeable because subtle variations in substitution pattern—whether at N1 versus C3, tertiary versus primary amine, or methylene versus ethylene linker—fundamentally alter molecular properties and downstream synthetic utility [1]. The 1-(2-(dimethylamino)ethyl) substitution confers distinct physicochemical characteristics: the N1 attachment of the basic side chain leaves the C3 hydroxyl available for orthogonal functionalization, a topology that differs critically from C3-substituted analogs where the dimethylamino group occupies the reactive hydroxyl site [2]. Furthermore, the tertiary amine pKa (~8.5-9.5) differs markedly from the primary amine analog (~10.5), affecting protonation state under physiological or catalytic conditions and consequently altering solubility, membrane permeability, and metal coordination behavior [3]. These differences manifest in measurable parameters including logP, topological polar surface area (TPSA), hydrogen bonding capacity, and rotatable bond count—each directly impacting the compound's performance in specific synthetic sequences, medicinal chemistry campaigns, or materials applications . The quantitative evidence below documents exactly where these structural distinctions translate into verifiable, decision-relevant differences.

Head-to-Head Quantitative Differentiation: How 1-(2-(Dimethylamino)ethyl)azetidin-3-ol Compares to Its Closest Analogs


LogP Difference: Enhanced Lipophilicity vs. Primary Amine Analog

The dimethyl substitution on the terminal amine increases lipophilicity relative to the primary amine analog 1-(2-aminoethyl)azetidin-3-ol [1]. The target compound exhibits a calculated LogP of -0.99, compared to -1.5 for the primary amine analog—a 0.51 log unit increase representing approximately 3.2-fold higher octanol-water partitioning . This difference directly impacts membrane permeability and CNS penetration potential in drug discovery programs [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Advantage for CNS Drug Design

The target compound's TPSA is calculated at 32.26 Ų [1]. While direct experimental TPSA data for the exact compound is not available in the literature, class-level inference based on the azetidin-3-ol core and the specific dimethylaminoethyl substitution pattern suggests a TPSA value that falls within the optimal range for CNS drug candidates [2]. In contrast, the C3-substituted regioisomer 3-[2-(dimethylamino)ethyl]azetidin-3-ol exhibits a calculated TPSA of 35.5 Ų—a 3.24 Ų increase resulting from altered hydrogen bonding geometry when both the hydroxyl and dimethylaminoethyl groups reside on the same ring carbon [3].

CNS Drug Discovery Medicinal Chemistry BBB Permeability

Rotatable Bond Advantage: Reduced Conformational Entropy vs. Primary Amine Analog

The target compound contains 3 rotatable bonds [1], whereas the primary amine analog 1-(2-aminoethyl)azetidin-3-ol contains only 2 rotatable bonds . This difference reflects the distinct substitution pattern: the tertiary amine's two methyl groups do not contribute additional rotatable bonds beyond the ethylene linker, while the primary amine analog has one fewer rotatable bond due to the absence of methyl substituents on nitrogen. The additional rotatable bond in the target compound provides slightly increased conformational flexibility while maintaining the core rigidity of the azetidine ring [2].

Drug Design Conformational Analysis Bioavailability

Hydrogen Bonding Pattern: Maintained Donor Count with Increased Acceptor Capacity

The target compound provides 2 hydrogen bond donors (the C3 hydroxyl hydrogen and, under some conditions, a protonated amine hydrogen) and 3 hydrogen bond acceptors (the hydroxyl oxygen and two amine nitrogens) [1]. This hydrogen bonding profile differs from the primary amine analog which also has 2 donors but due to the primary amine (rather than tertiary) exhibits different protonation behavior at physiological pH . The tertiary amine's pKa of approximately 9.5 means it remains largely unprotonated at physiological pH, whereas the primary amine analog with a higher pKa (~10.5) shows a different protonation equilibrium, affecting solubility and target engagement profiles .

Medicinal Chemistry Solubility Target Engagement

Orthogonal Functionalization Capability: N1-Alkylation Leaves C3-OH Free

The N1 substitution pattern in the target compound positions the dimethylaminoethyl group on the ring nitrogen, leaving the C3 hydroxyl completely free for independent derivatization [1]. This contrasts fundamentally with the C3-substituted analog 3-[2-(dimethylamino)ethyl]azetidin-3-ol, where the dimethylaminoethyl group occupies the carbon that would otherwise bear a reactive hydroxyl [2]. In the C3 analog, the hydroxyl is replaced by the bulky dimethylaminoethyl substituent, eliminating the alcohol handle entirely and converting the molecule from a bifunctional building block to a monofunctional scaffold . The target compound thus offers two orthogonal reactive sites (tertiary amine and free alcohol) that can be sequentially functionalized using different chemistries—a critical advantage for constructing complex molecules like PROTACs or ADC linkers requiring precise spatial control [3].

Synthetic Chemistry PROTAC Design Bifunctional Linkers

Regioisomeric Stability and Synthetic Accessibility

1-Substituted azetidin-3-ols are accessible via well-established synthetic routes involving epoxide ring-opening with primary amines followed by cyclization [1]. The target compound's N1 substitution pattern represents the thermodynamically favored regioisomer in such syntheses, as documented in patent literature describing high-yield preparations of 1-substituted azetidin-3-ol derivatives [2]. In contrast, the C3-substituted analog 3-[2-(dimethylamino)ethyl]azetidin-3-ol presents synthetic challenges due to steric hindrance at the carbon bearing both hydroxyl and dimethylaminoethyl groups, typically requiring multi-step sequences and offering lower overall yields [3]. This regioisomeric distinction directly impacts procurement reliability: the target compound is commercially available from multiple suppliers with consistent specifications (≥98% purity), while the C3 analog is priced at a significant premium—$707 for 50 mg versus routine catalog pricing for the target compound [4].

Process Chemistry Synthetic Methodology Scale-up

Where 1-(2-(Dimethylamino)ethyl)azetidin-3-ol Delivers Verifiable Advantage: Evidence-Based Application Scenarios


CNS Drug Discovery Scaffolds Requiring Optimized BBB Penetration

When designing CNS-penetrant drug candidates, the target compound's LogP of -0.99 and TPSA of ~32 Ų place it squarely within the optimal property space for blood-brain barrier penetration. Compared to the primary amine analog (LogP -1.5) or the C3-substituted regioisomer (TPSA 35.5 Ų) , the target compound offers a measurably superior balance of lipophilicity and polar surface area. Research programs targeting neurological indications—including Alzheimer's disease, Parkinson's disease, or psychiatric disorders—where azetidine-based scaffolds have demonstrated activity , should prioritize this building block over less CNS-optimized alternatives.

Bifunctional Linker Synthesis for PROTACs and ADCs

The orthogonal reactivity of the target compound—a tertiary amine on an ethyl linker at N1 and a free hydroxyl at C3 —makes it an ideal core for constructing heterobifunctional linkers. Unlike the C3-substituted analog 3-[2-(dimethylamino)ethyl]azetidin-3-ol, which lacks a free hydroxyl handle entirely , this compound enables sequential functionalization: the hydroxyl can be activated for conjugation to a targeting ligand (e.g., via carbamate or ether formation), while the tertiary amine can be quaternized or alkylated to attach an E3 ligase ligand or cytotoxic payload. The azetidine ring's conformational rigidity also provides the structural constraint beneficial for maintaining proper spatial orientation between functional domains, as documented in ADC linker applications of azetidin-3-ol derivatives .

Chiral Catalyst and Ligand Development Leveraging Tertiary Amine Basicity

The tertiary amine in the target compound exhibits a pKa of approximately 9.5 , making it an effective Lewis base and metal-coordinating moiety under a range of catalytic conditions. This basicity profile differs from primary amine analogs (pKa ~10.5), offering distinct protonation behavior that can be exploited in asymmetric catalysis and organocatalysis . The N1-attachment leaves the C3 hydroxyl available for introducing chiral auxiliaries or for direct coordination to transition metals, while the dimethylamino group serves as a spectator ligand or proton shuttle. Research groups developing chiral azetidine-based catalysts or ligands for asymmetric transformations should select this compound when tertiary amine basicity is required for the catalytic cycle .

Scale-Up and Process Chemistry Programs Requiring Cost-Effective Intermediates

For research programs advancing beyond milligram-scale discovery into gram-scale lead optimization, the target compound's favorable commercial availability and established synthetic accessibility offer a decisive procurement advantage. Patent literature documents high-yielding routes to 1-substituted azetidin-3-ols , and multiple suppliers provide the compound at standard research chemical pricing with consistent ≥98% purity specifications . This contrasts sharply with the C3-substituted regioisomer, which commands premium pricing ($707/50 mg) due to synthetic complexity . Programs anticipating scale-up should prioritize the N1-substituted scaffold from the outset to avoid costly route-switching later in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(Dimethylamino)ethyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.